molecular formula C15H17ClN2O2 B1288980 Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride CAS No. 326407-32-3

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride

Cat. No.: B1288980
CAS No.: 326407-32-3
M. Wt: 292.76 g/mol
InChI Key: VQBSBPWUNQCZST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-(aminomethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • Benzyl (4-(aminomethyl)phenyl)carbamate
  • 4-(aminomethyl)phenyl carbamate
  • Benzyl carbamate

Comparison: Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its non-salt counterparts .

Properties

IUPAC Name

benzyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBSBPWUNQCZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620238
Record name Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326407-32-3
Record name Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [4-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamic acid benzyl ester (1.25 g, 3.51 mmol) in EtOAc (20 mL) was cooled on an ice-bath and 4 M hydrogen chloride in EtOAc (20 mL) was added. The mixture was stirred at ambient temperature for 20 min. The precipitate was collected by filtration, washed with EtOAc, and dried under reduced pressure to give (4-aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride (957 mg, 93%) as a white solid.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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